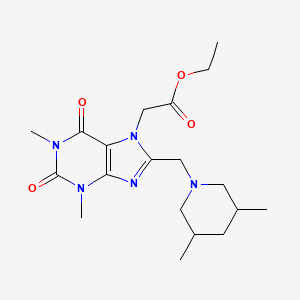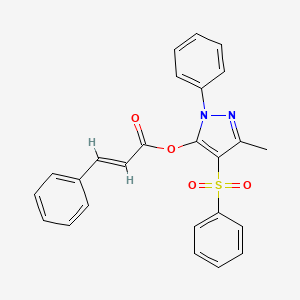
2-(acetylamino)-N-(4-methoxyphenyl)-4-(methylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methanesulfonyl group, and a methoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the acetamido group: This can be achieved through the reaction of an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the methanesulfonyl group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate compound reacts with 4-methoxyphenyl bromide in the presence of a suitable catalyst.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHOXYPHENYL)BUTANAMIDE can be compared with other similar compounds, such as:
2-ACETAMIDO-4-METHANESULFONYL-N-(4-METHYL-1,3-THIAZOL-2-YL)BUTANAMIDE: This compound has a thiazole ring instead of a methoxyphenyl group, which may result in different chemical properties and reactivity.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.
Propriétés
Formule moléculaire |
C14H20N2O5S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
2-acetamido-N-(4-methoxyphenyl)-4-methylsulfonylbutanamide |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-13(8-9-22(3,19)20)14(18)16-11-4-6-12(21-2)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
AXBFHAZNEQXXPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B14995859.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14995866.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14995878.png)
![2-(biphenyl-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B14995885.png)
![methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B14995896.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14995898.png)

![N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14995915.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14995928.png)
![8-[(dibenzylamino)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14995933.png)
![3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995934.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14995956.png)
![N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14995960.png)
